5-[(5-Bromo-2-furyl)methylene]-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 5-[(5-Bromo-2-furyl)methylene]-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0894687
InChI: InChI=1S/C18H17BrN2O3S/c1-3-10-21-17(22)15(11-14-8-9-16(19)24-14)25-18(21)20-12-4-6-13(23-2)7-5-12/h4-9,11H,3,10H2,1-2H3/b15-11-,20-18?
SMILES: CCCN1C(=O)C(=CC2=CC=C(O2)Br)SC1=NC3=CC=C(C=C3)OC
Molecular Formula: C18H17BrN2O3S
Molecular Weight: 421.3 g/mol

5-[(5-Bromo-2-furyl)methylene]-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC0894687

Molecular Formula: C18H17BrN2O3S

Molecular Weight: 421.3 g/mol

* For research use only. Not for human or veterinary use.

5-[(5-Bromo-2-furyl)methylene]-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one -

Specification

Molecular Formula C18H17BrN2O3S
Molecular Weight 421.3 g/mol
IUPAC Name (5Z)-5-[(5-bromofuran-2-yl)methylidene]-2-(4-methoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C18H17BrN2O3S/c1-3-10-21-17(22)15(11-14-8-9-16(19)24-14)25-18(21)20-12-4-6-13(23-2)7-5-12/h4-9,11H,3,10H2,1-2H3/b15-11-,20-18?
Standard InChI Key VXHDHSDFSBFWNP-CYIIUJIZSA-N
Isomeric SMILES CCCN1C(=O)/C(=C/C2=CC=C(O2)Br)/SC1=NC3=CC=C(C=C3)OC
SMILES CCCN1C(=O)C(=CC2=CC=C(O2)Br)SC1=NC3=CC=C(C=C3)OC
Canonical SMILES CCCN1C(=O)C(=CC2=CC=C(O2)Br)SC1=NC3=CC=C(C=C3)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator